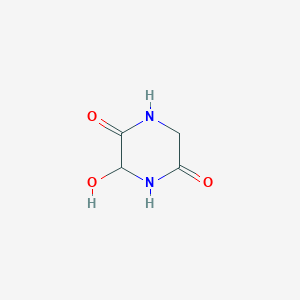

3-Hydroxypiperazine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-2-1-5-3(8)4(9)6-2/h4,9H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLJSUNZNVMOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence of 3 Hydroxypiperazine 2,5 Dione

Phytochemical Investigations and Botanical Origins

Isolation from Arum palaestinum

Phytochemical investigation of a water extract from the plant Arum palaestinum Boiss (family Araceae) has led to the isolation of 3-Hydroxypiperazine-2,5-dione. researchgate.net This discovery was part of a broader study to identify the chemical constituents of the plant, which is used in traditional medicine in the Middle East. researchgate.netjournalssystem.com The isolation of this compound from the leaves' water extract specifically identified it as a new natural diketopiperazine. researchgate.netresearchgate.net Its structure was determined using comprehensive spectroscopic analysis, including methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). researchgate.net

Arum palaestinum, also known as the Black Calla Lily, is native to the Levant region and has been the subject of numerous phytochemical studies due to its rich composition of bioactive compounds. repec.orgtandfonline.com These studies have revealed a wide array of chemical classes, including flavonoids, alkaloids, terpenoids, and phenolic acids, contributing to its historical use. tandfonline.comresearchgate.netnaturalmedicinejournal.com The identification of this compound adds to the complex chemical profile of this plant species. researchgate.net

General Methodologies for Natural Product Extraction and Purification from Plant Sources

The isolation of a specific natural product like this compound from a plant source such as Arum palaestinum involves a sequence of standardized laboratory procedures. nih.govvbspu.ac.in

Extraction: The initial step is extraction, which aims to separate the desired bioactive compounds from the solid plant material. nih.govvbspu.ac.in For the isolation of this compound, a water extract was utilized. researchgate.net This falls under the category of solvent extraction, the most common method in phytochemistry. nih.gov The choice of solvent is critical and is based on the polarity of the target compounds. encyclopedia.pub Conventional extraction methods include maceration, percolation, decoction, and Soxhlet extraction, which often involve soaking the plant material in a solvent for extended periods. encyclopedia.pubijprajournal.com Modern techniques, such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), offer more rapid and efficient alternatives by using microwave or sonic energy to disrupt plant cell walls and enhance solvent penetration. nih.govmdpi.com

| Extraction Method | Principle | Advantage |

| Maceration | Soaking plant material in a solvent at room temperature for a period of time. vbspu.ac.inijprajournal.com | Simple, requires minimal equipment. |

| Percolation | Passing a solvent slowly through a column packed with the plant material. ijprajournal.com | More efficient than maceration. |

| Soxhlet Extraction | Continuous extraction with a hot solvent in a specialized apparatus. encyclopedia.pub | Thorough extraction with a smaller volume of solvent over time. |

| Decoction | Boiling the plant material in water to extract water-soluble and heat-stable compounds. vbspu.ac.inmdpi.com | Effective for specific types of constituents. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. mdpi.com | Reduced extraction time and solvent consumption. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material, causing cells to rupture. nih.govmdpi.com | Very fast, efficient, and uses less solvent. |

Purification: Following extraction, the crude extract contains a complex mixture of compounds. vbspu.ac.in Isolating a single, pure compound requires further separation and purification steps. vbspu.ac.in Column chromatography is a fundamental and widely used technique for this purpose. vbspu.ac.intandfonline.com In this method, the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. vbspu.ac.in Compounds separate based on their differential affinities for the stationary and mobile phases. vbspu.ac.in Fractions are collected and analyzed, often using techniques like Thin-Layer Chromatography (TLC), to identify those containing the target compound. vbspu.ac.in Further purification can be achieved through methods like High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is suitable for obtaining highly pure compounds. encyclopedia.pub

Co-occurring Diketopiperazines and Related Natural Metabolites

During the phytochemical investigation of Arum palaestinum that yielded this compound, several other compounds were also isolated and identified. researchgate.net The co-occurrence of these metabolites provides insight into the biosynthetic pathways active within the plant.

Notably, another diketopiperazine, piperazine-2,5-dione , was isolated alongside this compound from the same water extract. researchgate.netresearchgate.net

Synthetic Strategies and Chemical Transformations of 3 Hydroxypiperazine 2,5 Dione

General Synthetic Approaches to the Piperazine-2,5-dione Core

The piperazine-2,5-dione scaffold is the smallest cyclic dipeptide structure, and its synthesis is well-established through several common methodologies. nih.gov These approaches typically involve the formation of two amide bonds to create the six-membered ring.

One of the most prevalent methods for synthesizing the piperazine-2,5-dione core is the intramolecular cyclization of a linear dipeptide precursor. nih.gov This strategy involves first coupling two amino acids to form a dipeptide, which is then induced to cyclize. The process is often facilitated by activating the C-terminal carboxyl group, commonly as a methyl or ethyl ester. Upon removal of the N-terminal protecting group (such as Boc or Fmoc), the liberated free amine attacks the activated carboxyl terminus, releasing an alcohol molecule and forming the cyclic dipeptide. nih.gov

This cyclization can often occur spontaneously, sometimes as an undesired side reaction during peptide synthesis. The reaction conditions can be optimized, for example, by heating the dipeptide ester in a suitable solvent like 2-butanol (B46777) with a mild base to facilitate the ring closure. nih.gov

Table 1: Example of Dipeptide Cyclization

| Precursor | Reagents/Conditions | Product | Ref |

|---|

An alternative and direct route to symmetrical piperazine-2,5-diones is the self-condensation of amino acid esters. This method involves heating an amino acid ester, which leads to the intermolecular condensation of two molecules. The reaction proceeds through the formation of a linear dipeptide ester intermediate, which then rapidly cyclizes. For example, piperazine-2,5-dione itself (glycine anhydride) can be prepared by heating glycine (B1666218) methyl ester. This approach is particularly effective for creating DKPs from a single type of amino acid.

Specific Synthetic Routes to 3-Hydroxypiperazine-2,5-dione and its Functionalized Derivatives

The introduction of a hydroxyl group at the C-3 position transforms the piperazine-2,5-dione into a hemiaminal, a versatile functional group that serves as a precursor for further chemical transformations.

The conversion of a piperazine-2,5-dione to a this compound is achieved through the selective reduction of one of the two amide carbonyl groups. This transformation requires careful selection of reducing agents and reaction conditions to avoid over-reduction to the corresponding piperazine (B1678402). wikipedia.org

Complex metal hydrides are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄), often in combination with additives or under specific solvent and temperature conditions, can achieve the desired chemoselectivity. The partial reduction is possible due to the different reactivity of the two carbonyl groups, which can be influenced by substituents on the ring. The resulting 3-hydroxy derivative is a stable, cyclic hemiaminal. While complete reduction of both carbonyls to a piperazine using strong reagents like lithium aluminum hydride (LiAlH₄) is well-documented, the selective mono-reduction requires milder and more controlled conditions. wikipedia.org

Creating substituted derivatives, such as those with benzyl (B1604629) groups on the nitrogen atoms, involves a synthetic sequence that first establishes the substituted piperazine-2,5-dione core, followed by the selective reduction step.

The synthesis begins with N-substituted amino acids, for instance, N-benzylglycine. Two molecules of this precursor can be coupled and cyclized to yield 1,4-dibenzylpiperazine-2,5-dione. Alternatively, the unsubstituted piperazine-2,5-dione can be directly N-alkylated using a base like sodium hydride and an alkyl halide (e.g., benzyl bromide), though this can sometimes lead to side reactions. wikipedia.org Once the desired 1,4-disubstituted piperazine-2,5-dione is obtained, the selective reduction of one carbonyl group, as described in section 3.2.1, yields the target 1,4-dibenzyl-3-hydroxypiperazine-2,5-dione.

Table 2: General Synthesis Scheme for a Substituted this compound

| Step | Starting Material | Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | N-benzylglycine | Coupling and Cyclization | 1,4-Dibenzylpiperazine-2,5-dione |

The 3-hydroxyl group in 3-hydroxypiperazine-2,5-diones is a key functional handle for further derivatization, particularly through the formation of N-acyliminium ions. These reactive intermediates are powerful electrophiles that enable the introduction of carbon-based substituents at the C-3 position.

The N-acyliminium ion is typically generated in situ from the 3-hydroxy precursor (a cyclic hemiaminal) or a more activated 3-alkoxy derivative upon treatment with a Lewis acid or protic acid. The resulting electrophilic iminium ion readily reacts with a wide range of nucleophiles, including organometallics, silyl (B83357) enol ethers, and electron-rich aromatic rings. This reaction forms a new carbon-carbon bond at the C-3 position, providing a versatile method for the asymmetric synthesis of complex α-amino acid derivatives embedded within the DKP scaffold. This strategy is a cornerstone in the synthesis of many complex natural products containing the diketopiperazine motif. nih.gov

Asymmetric Synthesis Methodologies for Chiral Diketopiperazines

The asymmetric synthesis of chiral diketopiperazines (DKPs), including 3-hydroxypiperazine-2,5-diones, is a critical area of research due to the prevalence of these scaffolds in biologically active molecules. Access to enantiomerically pure DKPs has traditionally relied on chiral pool starting materials. However, several catalytic asymmetric methods have emerged to provide stereocontrolled access to these important heterocyles. researchgate.net

One notable approach involves the use of cinchona alkaloid-derived catalysts to mediate asymmetric Michael additions to triketopiperazine (TKP) derivatives. This method delivers products in high yield and enantiomeric ratio. The resulting chiral TKPs can then be selectively reduced to the corresponding chiral DKPs. For instance, the initial reduction of a TKP with L-selectride can be followed by treatment with triethylsilane and boron trifluoride etherate to yield the desired DKP with high stereopurity. nih.gov

Another powerful strategy is the intramolecular Tsuji-Trost reaction of Ugi adducts. This palladium-catalyzed allylation allows for the catalytic asymmetric construction of a broad range of spiro-diketopiperazines in high yield and with high enantioselectivity under mild conditions. nih.govacs.org This two-step process starts from readily available and inexpensive starting materials, making it an efficient route to complex chiral DKPs. nih.gov

Furthermore, catalytic hydroxy-directed peptide bond formations using diboronic acid anhydride (B1165640) have been developed for the concise synthesis of 2,5-diketopiperazines containing hydroxymethyl functional groups. This protocol involves a three-step sequence of intermolecular catalytic condensation, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization, often proceeding with high yields and without the need for intermediate purification. organic-chemistry.orgacs.org This method has proven effective for a variety of amino acids, including serine and threonine, which are direct precursors to hydroxylated DKPs. acs.orgresearchgate.net

| Asymmetric Synthesis Methodology | Key Features | Catalyst/Reagent | Starting Material Example | Product Type |

| Michael Addition to Triketopiperazines | High yield and enantioselectivity | Cinchona alkaloid derivatives | Triketopiperazine | Chiral Diketopiperazine |

| Intramolecular Tsuji-Trost Allylation | Mild conditions, high yield and enantioselectivity | Palladium complexes | Ugi adducts | Spiro-diketopiperazines |

| Catalytic Hydroxy-Directed Peptide Bond Formation | High yield, no intermediate purification | Diboronic acid anhydride | β-hydroxy-α-amino acids | Hydroxymethyl-substituted Diketopiperazines |

Chemical Reactivity and Derivatization of the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione (DKP) ring system is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions of the DKP Ring System

The oxidation of the DKP ring can lead to the introduction of new functional groups and the formation of more complex structures. Permanganate-mediated dual C-H oxidation of complex diketopiperazines has been investigated, leading to dihydroxylated products that serve as key intermediates in the synthesis of various natural products. mit.edu The efficiency and success of this second C-H oxidation are critically dependent on the presence of an ion-paired oxidant. mit.edu

Furthermore, proline-derived 2,5-diketopiperazines have been shown to act as catalytic mediators in various chemoselective aerobic oxidation processes. These reactions, which can include the epoxidation of alkenes, are believed to proceed through catalytically active hydroperoxide species. researchgate.net In some instances, a pyrrole-proline diketopiperazine catalyst can synergize with manganese complexes to activate dioxygen for the selective C-H oxidation of alkanes. acs.orgresearchgate.net

Oxidative radical cyclizations of diketopiperazines bearing an amidomalonate unit have also been explored as a route to the diazabicyclo[2.2.2]octane core found in certain alkaloids. These reactions can be mediated by systems such as ferrocenium (B1229745) hexafluorophosphate (B91526) or Mn(OAc)₃·2H₂O/Cu(OTf)₂. tandfonline.com The oxidation of Cα–H bonds in diketopiperazines can also provide access to N-acyliminium ion intermediates, which are precursors for further nucleophilic additions. nih.gov

Reduction Reactions of the DKP Ring System

The amide functionalities within the DKP ring are susceptible to reduction, most commonly with powerful reducing agents like lithium aluminium hydride (LAH). LAH is capable of reducing the amide bonds in the DKP ring to the corresponding amines, thus converting the diketopiperazine into a piperazine. wikipedia.orgadichemistry.com This transformation is a standard method for accessing chiral piperazine derivatives from chiral DKPs. The reduction of esters, carboxylic acids, and amides to alcohols and amines, respectively, is a well-established application of LAH. ic.ac.ukmasterorganicchemistry.com

A two-step reduction process has also been described for the conversion of triketopiperazines to diketopiperazines. This involves an initial, highly regioselective reduction of one carbonyl group, followed by a subsequent reduction to afford the DKP. nih.gov

| Reduction Reagent | Substrate | Product | Key Features |

| Lithium Aluminium Hydride (LAH) | Piperazine-2,5-dione | Piperazine | Complete reduction of both amide bonds. |

| L-selectride followed by Et₃SiH/BF₃·OEt₂ | Triketopiperazine | Piperazine-2,5-dione | Selective two-step reduction. |

Nucleophilic Substitution Reactions on the Piperazine Ring

While direct nucleophilic substitution on an unsubstituted this compound is not extensively documented, the synthesis of substituted piperazinones can be achieved through cascade reactions involving double nucleophilic substitution. A general and efficient method for the asymmetric synthesis of 1,3,4,6-tetrasubstituted 2,5-diketopiperazines involves the asymmetric nucleophilic substitution of L-amino acid-derived α-bromo tertiary amides with aliphatic primary amines, followed by spontaneous cyclization. This approach provides rapid access to diverse substituted DKPs with high diastereoselectivities. researchgate.net

Condensation Reactions (e.g., Monoarylidene and Bis-arylidene Derivative Formation)

Condensation reactions at the C-3 and C-6 positions of the piperazine-2,5-dione ring are a well-established method for introducing exocyclic double bonds. The reaction of 1,4-diacetylpiperazine-2,5-dione (B1297580) with aromatic aldehydes can be controlled to produce either mono- or bis-arylidene derivatives. mdpi.comresearchgate.net The use of the diacetylated starting material is crucial as it allows for the stepwise introduction of different aryl groups, leading to unsymmetrical bis-arylidene compounds. mdpi.com These reactions are typically carried out in the presence of a base such as triethylamine (B128534) in a solvent like dimethylformamide (DMF). researchgate.net

This type of reaction is a form of the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.netjuniperpublishers.comnih.gov In the case of the DKP ring, the methylene groups at the C-3 and C-6 positions are activated by the adjacent amide carbonyls. The resulting arylidene derivatives are often colored compounds and have been investigated for their potential as novel dyestuffs. mdpi.com The hydrogenation of these (Z,Z)-(benzylidene)piperazine-2,5-diones can lead to the formation of cis and trans isomers of the corresponding benzyl-substituted diketopiperazines. csu.edu.auchemrxiv.org

| Reactants | Reaction Type | Product | Conditions |

| 1,4-Diacetylpiperazine-2,5-dione + Aromatic Aldehyde (1 eq.) | Aldol/Knoevenagel Condensation | Mono-arylidene-piperazine-2,5-dione | Base (e.g., triethylamine), DMF |

| 1,4-Diacetylpiperazine-2,5-dione + Aromatic Aldehyde (2 eq.) | Aldol/Knoevenagel Condensation | Bis-arylidene-piperazine-2,5-dione | Base (e.g., triethylamine), DMF |

| Mono-arylidene-piperazine-2,5-dione + Aromatic Aldehyde | Aldol/Knoevenagel Condensation | Unsymmetrical Bis-arylidene-piperazine-2,5-dione | Base (e.g., triethylamine), DMF |

Epoxidation Reactions and Subsequent Chemical Manipulations

The exocyclic double bonds of 3-ylidenepiperazine-2,5-diones are susceptible to epoxidation. A diastereoselective synthesis of diketopiperazine bis-α,β-epoxides has been achieved through the oxidation of these exocyclic olefins. nih.govnih.govscilit.com While direct epoxidation with reagents like m-CPBA, DMDO, or H₂O₂/NaOH may be challenging or result in mono-epoxidation, a two-step sequence has proven effective. This involves an initial bromohydration with N-bromosuccinimide (NBS) and water, followed by epoxide ring closure of the crude bromohydrin under basic conditions. nih.gov This method allows for the formation of the desired bis-epoxides with high diastereoselectivity. nih.gov

Proline-derived diketopiperazines have also been utilized as catalysts for the aerobic epoxidation of alkenes, suggesting the potential for the DKP scaffold to play a role in mediating such transformations. researchgate.netyoutube.com The resulting epoxides are versatile intermediates that can undergo further chemical manipulations, such as nucleophilic ring-opening reactions, to generate a variety of functionalized diketopiperazines. nih.gov

Structural Characterization and Elucidation Methodologies for 3 Hydroxypiperazine 2,5 Dione

Spectroscopic Techniques for Structure Determination

Spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Hydroxypiperazine-2,5-dione. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

In ¹H NMR, the protons of the piperazine-2,5-dione ring exhibit characteristic chemical shifts. The proton attached to the hydroxyl-bearing carbon (C3) would appear as a distinct signal, with its chemical shift influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons on the C6 methylene (B1212753) group and the two N-H protons would also give rise to specific resonances. Coupling between adjacent protons provides information on the connectivity within the ring.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. The two carbonyl carbons (C2 and C5) are typically observed in the downfield region of the spectrum (around 165-175 ppm). The carbon bearing the hydroxyl group (C3) and the methylene carbon (C6) would have characteristic shifts that confirm the core structure. Simple NMR analyses are often sufficient to distinguish between different isomers of substituted piperazine-2,5-diones. chemrxiv.orgsciprofiles.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar piperazine-2,5-dione structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| H-N1, H-N4 | 7.5 - 8.5 | - | Broad singlets, chemical shift is solvent dependent. |

| C2, C5 | - | 165 - 175 | Carbonyl carbons. |

| C3 | - | 65 - 75 | Carbon bearing the hydroxyl group. |

| H3 | 4.0 - 4.5 | - | Methine proton adjacent to OH and NH. |

| C6 | - | 40 - 50 | Methylene carbon. |

| H6a, H6b | 3.0 - 3.8 | - | Methylene protons, may appear as distinct signals. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆N₂O₃), the molecular weight is 130.10 g/mol . In an MS experiment, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) is measured.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for piperazine-2,5-diones involve the cleavage of the ring. For the 3-hydroxy derivative, characteristic fragments would likely include the loss of water (H₂O) from the molecular ion, as well as the loss of one or both carbonyl groups (CO). nist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₄H₆N₂O₃ | 130 | Molecular Ion |

| [M - H₂O]⁺ | C₄H₄N₂O₂ | 112 | Loss of water |

| [M - CO]⁺ | C₃H₆N₂O₂ | 102 | Loss of a carbonyl group |

| [M - H₂NCO]⁺ | C₃H₅NO₂ | 87 | Cleavage of an amide bond |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the amide groups. Strong, sharp absorption bands around 1650-1700 cm⁻¹ are characteristic of the C=O (amide I) stretching vibrations of the two carbonyl groups in the diketopiperazine ring. The N-H bending (amide II) vibration typically appears around 1550 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3500 (broad) |

| N-H (Amide) | Stretching | 3200 - 3400 (medium) |

| C=O (Amide I) | Stretching | 1650 - 1700 (strong) |

| N-H (Amide II) | Bending | 1510 - 1570 (medium) |

| C-O (Alcohol) | Stretching | 1050 - 1150 (medium) |

| C-N (Amide) | Stretching | 1200 - 1300 (medium) |

When this compound is chiral (i.e., as a single enantiomer, such as (S)-3-Hydroxypiperazine-2,5-dione or (R)-3-Hydroxypiperazine-2,5-dione), Circular Dichroism (CD) spectroscopy becomes an invaluable tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The amide groups within the piperazine-2,5-dione ring act as chromophores. The spatial arrangement of these chromophores in a chiral environment gives rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these effects are highly sensitive to the absolute configuration at the stereocenter (C3) and the conformation of the ring. This technique is crucial for assigning the absolute stereochemistry of chiral piperazine-2,5-dione derivatives. nih.gov

Table 4: Application of CD Spectroscopy for Chiral this compound

| Spectroscopic Feature | Structural Information |

| Cotton Effect | Sign (+ or -) relates to the absolute configuration (R/S). |

| Wavelength of Maxima/Minima | Corresponds to electronic transitions of the amide chromophores. |

| Molar Ellipticity | Magnitude is dependent on the rigidity and specific conformation of the ring. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophores in this compound are the two amide (peptide) bonds. These groups typically exhibit two characteristic electronic transitions: a weak n → π* transition at longer wavelengths (around 210-230 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm). The presence of the hydroxyl group, being a saturated functional group, is not expected to significantly alter the position of these absorption maxima. The main utility of UV-Vis spectroscopy in this context is to confirm the presence of the amide chromophores. ycdehongchem.com

Table 5: Expected UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | Amide C=O | ~210 - 230 | Low |

| π → π | Amide C=O | < 200 | High |

Conformational Analysis of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring, the core of this molecule, is not strictly planar. Due to the sp³ hybridization of the C3 and C6 atoms and the sp² hybridization of the carbonyl carbons and nitrogen atoms, the ring typically adopts a non-planar conformation to relieve steric strain. Common conformations include boat, twist-boat, or sofa forms. nih.gov

The specific conformation adopted by this compound is influenced by the nature and orientation of its substituent. The hydroxyl group at the C3 position can exist in either an axial or an equatorial position relative to the general plane of the ring. The preference for one orientation over the other is dictated by a combination of steric and electronic factors. For instance, the formation of an intramolecular hydrogen bond between the hydroxyl group and a nearby carbonyl oxygen could stabilize a specific conformation. nih.gov In substituted piperazines, an axial conformation is often found to be preferred. nih.gov The conformational rigidity and preference of the ring system are important as they can influence the molecule's interactions with biological targets. nih.gov

Despite a comprehensive search for scientific literature, specific experimental or computational studies detailing the precise folding angles and ring conformations of this compound could not be located. Methodologies such as X-ray crystallography or advanced spectroscopic techniques, which are essential for the elucidation of such structural details, have not been reported for this particular compound in the available literature. Similarly, theoretical studies employing computational chemistry to model and predict the conformational preferences of this compound are not publicly accessible.

The structural characterization of piperazine-2,5-dione rings and their derivatives is a subject of significant interest in medicinal and organic chemistry due to their prevalence in biologically active molecules. The conformation of the six-membered diketopiperazine ring is a critical determinant of its biological activity and physicochemical properties. Generally, the piperazine-2,5-dione ring can adopt various conformations, including planar, boat, and chair forms, with the boat conformation often being the most stable. The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring.

In the case of this compound, the presence of a hydroxyl group at the C3 position would be expected to significantly influence the conformational equilibrium of the ring. Factors such as intramolecular hydrogen bonding between the hydroxyl group and the adjacent amide oxygen could play a crucial role in stabilizing a particular conformation. However, without experimental data or detailed computational analysis, any discussion of specific folding angles or the predominant ring conformation would be purely speculative.

To provide the detailed and scientifically accurate information requested, including data tables of folding angles and ring conformations, a dedicated study utilizing techniques such as single-crystal X-ray diffraction or high-level computational modeling would be necessary. As this information is not currently available in the public domain, a detailed analysis as per the user's request cannot be provided at this time.

In Vitro Biological Activities and Mechanistic Studies of 3 Hydroxypiperazine 2,5 Dione

General Overview of Diketopiperazine Bioactivities

Diketopiperazines (DKPs) are a significant class of bioactive natural products known for a wide spectrum of pharmacological activities. bohrium.com Their rigid structure, chiral nature, and varied side chains contribute to their diverse medicinal applications. wikipedia.org Naturally occurring DKPs and their synthetic derivatives have demonstrated potent anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), antithrombotic, neuroprotective, anti-inflammatory, and antioxidative properties. bohrium.comnih.govnih.gov

These compounds are synthesized by a vast range of organisms, with gram-negative bacteria being particularly prolific producers. wikipedia.org The interest in DKPs stems from their potential to serve as lead structures for drug development, circumventing some of the poor metabolic properties often associated with linear peptides. wikipedia.orgnih.gov Researchers have extensively explored modifications of the basic DKP scaffold to enhance their therapeutic potential, leading to the investigation of numerous derivatives for various diseases. rjeid.com

In Vitro Cytotoxicity and Anticancer Potentials

The anticancer properties of diketopiperazines are among their most studied biological activities. rjeid.commdpi.com Various natural and synthetic DKPs have shown significant cytotoxic effects against a range of human cancer cell lines, including lung, breast, colon, and cervical cancer, as well as leukemia. mdpi.comnih.govrsc.org

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. Some diketopiperazine derivatives have shown efficacy against such resistant cell lines. A notable example is plinabulin (B1683793) (NPI-2358/KPU-2), an experimental cancer drug derived from a DKP natural product, which is reported to be active in multidrug-resistant (MDR) tumor cell lines. wikipedia.org Another DKP, glionitrin, has demonstrated high effectiveness against four different human cancer cell lines in vitro, alongside its activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds to overcome resistance mechanisms. wikipedia.org

The anticancer effects of diketopiperazines are mediated through various molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Enzyme Inhibition:

Tubulin Polymerization Inhibition: Certain DKP derivatives act as microtubule-targeting agents. nih.govresearchgate.net They can prevent the assembly of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov Molecular dynamics simulations have shown that these derivatives can induce conformational changes in tubulin, and their binding is often driven by van der Waals interactions. nih.govresearchgate.net

Topoisomerase II Inhibition: The bis(2,6-DKP) framework, found in compounds like ICRF-154 and its derivatives, has demonstrated promising inhibition of topoisomerase II, a critical enzyme for DNA replication and transcription. mdpi.com

EGFR Inhibition: A Ugi adduct of DKP showed excellent sub-micromolar potency against the human mutant EGFRT790M/C797S/L858R enzyme, which is a key target in non-small cell lung cancer. rsc.org

Induction of Apoptosis and Cell Cycle Arrest: Several 3,6-diunsaturated 2,5-DKP derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, compound 11 (see table below) induced apoptosis in both A549 (lung cancer) and HeLa (cervical cancer) cells. nih.gov This is often accompanied by cell cycle arrest, typically in the G2/M phase, which prevents the cancer cells from progressing through mitosis and proliferating. nih.gov

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

| Compound 11 * | A549 | 1.2 | Apoptosis induction, G2/M cell cycle arrest |

| HeLa | 0.7 | Apoptosis induction, G2/M cell cycle arrest | |

| Plinabulin | Various MDR lines | Not specified | Tubulin polymerization inhibition |

| Gliocladride A | HL-60 | 11.60 µg/mL | Cytotoxicity |

| Gliocladride B | HL-60 | 32.14 µg/mL | Cytotoxicity |

| Deoxymycelianamide | U937 | 0.785 µg/mL | Cytotoxicity |

*Compound 11 is (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione nih.gov

Antimicrobial Properties

Diketopiperazines exhibit a broad range of antimicrobial activities, a property that has been extensively reviewed. wikipedia.org They have been shown to inhibit the growth of bacteria, fungi, and viruses. wikipedia.org

Antibacterial Activity: Many DKPs isolated from marine and terrestrial organisms show activity against both Gram-positive and Gram-negative bacteria. wikipedia.org For example, some indole (B1671886) DKPs exhibit good antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against bacteria like Staphylococcus aureus and Escherichia coli. wikipedia.org The DKP scaffold itself is considered important for this activity. wikipedia.org

Antiviral Activity: The antiviral potential of DKPs has been investigated against several viruses. Derivatives of 2,5-DKP have been identified as potential anti-influenza agents, with some compounds showing inhibitory effects against the H5N2 avian influenza virus by binding to the neuraminidase enzyme. mdpi.com Other studies have explored DKPs as potential broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2, by targeting the spike protein's receptor-binding domain (RBD) to prevent viral entry into host cells. rsc.org

Other Reported In Vitro Biological Activities of Diketopiperazines

Beyond their anticancer and antimicrobial effects, DKPs possess other valuable biological properties that have been observed in vitro.

Anti-inflammatory Activity: Several DKP alkaloids have demonstrated anti-inflammatory effects. nih.gov For example, penipiperazine A, a novel DKP from the marine-derived fungus Penicillium brasilianum, showed potent anti-inflammatory activity. nih.gov The mechanism often involves the reduction of pro-inflammatory mediators. However, some tested piperazine-2,5-dione derivatives were unable to reduce NF-κB activity in lipopolysaccharide-stimulated cells. rsc.org

Antioxidative Activity: Certain DKPs have shown the ability to scavenge free radicals. Cristazine, a DKP from the fungus Chaetomium cristatum, exhibited antioxidant activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) with an IC50 value of 19 μM, which is comparable to the positive control, ascorbic acid. nih.gov

Theoretical Drug Transport Mechanisms and Pharmacokinetic Considerations

The physicochemical properties of DKPs make them interesting candidates for drug delivery and development, with some demonstrating favorable pharmacokinetic profiles.

Membrane Permeability: The cyclic and rigid structure of DKPs can enhance their metabolic stability compared to linear peptides and facilitate cell membrane passage. nih.govmerckmillipore.com Enhanced lipophilicity in some DKP derivatives has been shown to be beneficial for their anticancer activity. nih.govnih.gov

Drug Delivery Systems: A specific derivative, fumaryl (B14642384) diketopiperazine (FDKP), self-assembles into microparticles and is used as an excipient in a pulmonary drug delivery system known as Technosphere®. This technology allows for the rapid absorption of drugs like insulin (B600854) through the deep lung.

Blood-Brain Barrier Penetration: Some DKPs can cross biological barriers. For instance, cyclo(L-His-L-Pro), a DKP found in various foods, is well-absorbed orally and can cross the blood-brain barrier, where it exerts various effects on the central nervous system. nih.gov Furthermore, cell-penetrating peptides incorporating a DKP scaffold have been designed as shuttles to deliver anti-cancer drugs across cell membranes. mdpi.commerckmillipore.com

Structure Activity Relationship Sar Studies of 3 Hydroxypiperazine 2,5 Dione Derivatives

Influence of the Hydroxyl Group at the C3 Position on Bioactivity

The hydroxyl group at the C3 position of the piperazine-2,5-dione ring is a critical determinant of biological activity. Its presence introduces a key hydrogen bond donor and acceptor site, which can facilitate crucial interactions with biological targets such as enzymes and receptors.

Research on related heterocyclic compounds has demonstrated that the modification or strategic placement of hydroxyl groups can significantly alter biological outcomes. For instance, in studies on quercetin (B1663063) derivatives, modification of the hydroxyl groups at the C3 and C5 positions was found to substantially improve their inhibitory activity against certain cancer cell lines nih.gov. This underscores the principle that hydroxyl groups are not merely passive structural elements but active participants in molecular recognition.

For the 3-hydroxypiperazine-2,5-dione scaffold, the C3-hydroxyl group is believed to:

Form Hydrogen Bonds: Act as a critical anchor point, forming hydrogen bonds with amino acid residues within the active site of a target protein.

Modulate Solubility: The polar nature of the hydroxyl group can impact the aqueous solubility of the derivative, a key pharmacokinetic property.

SAR studies on celastrol (B190767) derivatives have suggested that the steric environment around the C3-hydroxyl group can affect both the activity and the pharmacokinetic properties of the molecule, potentially improving selectivity nih.govtandfonline.com. This indicates that the region around the C3-hydroxyl is sensitive to structural changes, and its accessibility is important for bioactivity.

Impact of Substituents on the Piperazine-2,5-dione Ring System

Substitutions on both the nitrogen and carbon atoms of the piperazine-2,5-dione ring system have profound effects on the biological activity of the derivatives. The piperazine-2,5-dione moiety serves as a versatile scaffold for functionalization to generate a wide array of bioactive molecules csu.edu.auresearchgate.netcsu.edu.auchemrxiv.org.

N-Substitution: The nitrogen atoms of the piperazine (B1678402) ring are common sites for modification. Introducing substituents at these positions can alter the molecule's polarity, size, and ability to form hydrogen bonds.

N1-Substituents: In a series of N1-(flavon-7-yl)amidrazones incorporating N-piperazines, it was found that leaving the piperazine ring unsubstituted was generally better for activity against K562 leukemia cells tandfonline.com. This suggests that bulky substituents at this position may cause steric hindrance, preventing optimal binding.

N4-Substituents: Conversely, studies on other classes of piperazine derivatives have shown that N4-substitutions can be beneficial. For example, the introduction of specific acyl groups can enhance antitumor bioactivities nih.govtandfonline.com.

C-Substitution: Modifications at the carbon atoms of the ring, particularly at the C3 and C6 positions (derived from the original α-amino acids), are crucial for defining the specificity and potency of the derivatives.

Hydrophobic and Aromatic Groups: The introduction of hydrophobic or aromatic substituents often leads to enhanced activity, likely due to increased van der Waals or hydrophobic interactions with the target protein researchgate.netrsc.org. In the development of tubulin polymerization inhibitors, introducing hydrophobic groups into the A-ring of diketopiperazine derivatives was found to be favorable for binding rsc.org.

Cationic Groups: For antimicrobial applications, the presence of cationic substituents is often key. A balance between a sufficient cationic charge and a threshold of hydrophobicity has been established as crucial for the bioactivity of certain 2,5-diketopiperazines researchgate.net.

The following table summarizes the impact of various substituents on the anticancer activity of selected piperazine-containing compounds.

| Compound | Substituent(s) | Target Cell Line | Activity (IC50 µM) | Reference |

|---|---|---|---|---|

| Chalcone-piperazine hybrid 4 | Chalcone and piperazine moieties | Hela | 0.19 | nih.govtandfonline.com |

| Chalcone-piperazine hybrid 5 | Chalcone-piperazine derivative | A549 | 0.19 | nih.govtandfonline.com |

| Resveratrol-chalcone-piperazine amide 11 | Resveratrol-chalcone-piperazine amide | A549 | 0.26 | nih.govtandfonline.com |

| Quercetin derivative 15 | Piperazine moiety | PC-3 | 4.47 ± 0.92 | nih.govtandfonline.com |

| OA derivative 25 | Piperazine-containing pentacyclic triterpene | MCF-7 | 7.05 - 13.13 | nih.govtandfonline.com |

Stereochemical Effects on Biological Activity and Conformational Preferences

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The rigid, six-membered ring of the diketopiperazine core can exist in different conformations, and the spatial arrangement of substituents significantly influences its interaction with chiral biological macromolecules nih.govnih.gov.

The stereocenters at C3 and C6 dictate the relative orientation of the side chains, leading to cis and trans diastereomers. These isomers often exhibit markedly different biological activities and physicochemical properties csu.edu.auresearchgate.netcsu.edu.aunih.gov.

Conformational Preferences: The conformational preference of cis and trans isomers can be substantially different nih.gov. For example, in cyclo-(Phe-Pro), the phenyl ring stacks on top of the diketopiperazine ring in the trans configuration, a conformation not observed in the extended cis form nih.gov. These conformational differences, often elucidated by NMR spectroscopy, directly impact how the molecule presents its pharmacophoric features to a target nih.govnih.gov.

Amphiphilicity and Membrane Interaction: For antimicrobial diketopiperazines, a stable amphiphilic structure in solution is strongly correlated with bioactivity researchgate.netnih.gov. Stereochemistry is a key determinant of this amphiphilicity. Energy minimization studies and molecular dynamics simulations have shown that enantiomers can adopt distinct conformations, influencing how they interact with and penetrate cell membranes nih.gov. The l,d-trans isomers may adopt nonamphiphilic structures, leading to reduced bioactivity compared to their l,l- or d,d-cis counterparts nih.gov.

Bioactivity Differences: The effect of stereoisomerism is evident in the differing activities of various derivatives. In some cases, complex structural and stereoisomeric modifications can lead to a loss of activity, suggesting that a specific three-dimensional shape is required for interaction with the biological target tandfonline.com. Studies on indole (B1671886) diketopiperazine stereoisomers showed that even subtle changes in stereochemistry could influence their cytotoxic effects tandfonline.com.

The synthesis of specific stereoisomers is therefore a critical aspect of drug design, allowing for the optimization of the desired biological profile while minimizing off-target effects.

Modulation of Lipophilicity for Enhanced Bioactivity

Balancing Lipophilicity and Solubility: While increased lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility, which hinders administration and absorption nih.gov. Therefore, a careful balance must be struck. The piperazine core itself, with its two nitrogen atoms, can help improve pharmacokinetic features by increasing water solubility nih.gov.

Enhancing Anticancer Activity: There is a growing interest in novel lipophilic compounds with a piperazine-2,5-dione core, as enhanced lipophilicity has been shown to be advantageous for their anticancer properties nih.gov. Adding protecting groups to the amide nitrogen atoms of the ring is one strategy to increase the lipophilicity of these molecules nih.gov.

Permeability and ADME Profile: The ability of a drug to cross cellular membranes to reach its target is crucial. Lipophilicity plays a significant role in this process nih.gov. In silico and experimental methods are used to predict and measure the lipophilicity of new derivatives to assess their potential ADME properties at an early stage of drug discovery mdpi.com. For instance, high Caco-2 cell permeability, which is indicative of good intestinal absorption, is often correlated with optimal lipophilicity mdpi.com.

Potential Applications of 3 Hydroxypiperazine 2,5 Dione in Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

The 3-Hydroxypiperazine-2,5-dione structure can serve as a valuable chiral building block for the synthesis of more complex molecules. The piperazine-2,5-dione core provides a conformationally constrained framework that is present in numerous natural products. wikipedia.org The hydroxyl group offers a convenient handle for further chemical modifications, such as etherification, esterification, or oxidation, allowing for the construction of diverse molecular architectures. This functional handle is crucial for creating libraries of compounds for drug discovery and development, where precise control over stereochemistry and functional group presentation is essential. nih.govbaranlab.org

Application as a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms within this compound can act as donor atoms, making the molecule a potential ligand for coordinating with various metal ions. The amide carbonyl oxygens, the ring nitrogens, and the hydroxyl group can all participate in binding, potentially allowing for the formation of stable metal complexes. The rigid structure of the piperazine-dione ring can influence the geometry of the resulting coordination compounds, which could be explored for applications in catalysis, materials science, and bioinorganic chemistry.

Role in the Development of New Materials

Piperazine-2,5-diones are known to be useful in the development of functional materials. organic-chemistry.org The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (C=O) in this compound suggests its potential for creating self-assembling systems and supramolecular structures. These organized assemblies, such as gels or liquid crystals, could have applications in areas like drug delivery or as scaffolds for tissue engineering. Furthermore, its structure could be incorporated into polymers to create new biomaterials with tailored properties. organic-chemistry.org

Use as a Catalyst in Organic Transformations

The functional groups within this compound could be leveraged for catalysis. For instance, the hydroxyl group and the amide functionalities could participate in hydrogen-bond-donating catalysis. Chiral derivatives of simple 2,5-diketopiperazines have been investigated for their catalytic performance in asymmetric synthesis. researchgate.net This suggests that enantiomerically pure this compound could be a precursor for developing novel organocatalysts for stereoselective reactions.

Intermediate in the Preparation of Pharmaceutical and Biologically Active Compounds

The 2,5-diketopiperazine (DKP) scaffold is found in a vast number of natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.govresearchgate.net The 3-hydroxy substitution provides a key pharmacophoric element and a site for modification to optimize biological activity and pharmacokinetic properties. This makes this compound a highly attractive intermediate for the synthesis of new therapeutic agents. wikipedia.org Its structure can act as a rigid scaffold to mimic peptide beta-turns, a common structural motif involved in molecular recognition processes. baranlab.org

| Biological Activity of DKP Core | Potential Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Antiviral | Viral Infections |

| Antitumor | Oncology |

| Quorum Sensing Inhibition | Anti-infectives |

| Neuroprotective | Neurological Disorders |

This table represents the known biological activities of the general 2,5-diketopiperazine (DKP) class, suggesting the potential therapeutic areas for derivatives of this compound.

Synthesis of Dipeptide Isosteres by Cross-Metathesis

While direct evidence for this compound is limited, related structures like functionalized 3-hydroxypiperidines are used in cross-metathesis reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of different molecular fragments. The piperazine-dione structure can be considered a dipeptide isostere, a molecule that mimics the structure of a dipeptide. The ability to functionalize the hydroxyl group would allow for its use in further synthetic transformations, potentially including cross-metathesis, to create novel peptide mimetics with enhanced stability and biological activity.

Future Research Directions and Challenges

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of 3-hydroxypiperazine-2,5-dione and its analogues with high stereochemical purity remains a significant challenge. The presence of a chiral center at the C-3 position necessitates the development of advanced and stereoselective synthetic methods to access enantiomerically pure compounds, which is crucial for understanding their structure-activity relationships (SAR) and for the development of safe and effective therapeutics.

Future research in this area should focus on several key aspects:

Asymmetric Synthesis: The development of novel asymmetric synthetic routes is paramount. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high enantioselectivity. For instance, cinchona alkaloid-derived catalysts have shown promise in mediating Michael addition reactions to triketopiperazine derivatives, yielding products with high enantiomeric ratios nih.gov. Adapting such methodologies to the synthesis of 3-hydroxypiperazine-2,5-diones could be a fruitful avenue of research.

Stereocontrolled Introduction of the Hydroxyl Group: Methodologies for the direct and stereocontrolled introduction of the hydroxyl group onto the piperazine-2,5-dione core are highly desirable. This could involve stereoselective hydroxylation of a pre-formed diketopiperazine or the cyclization of precursors already bearing a stereodefined hydroxyl group. Recent advances in the stereocontrolled synthesis of 3-hydroxy-2-piperidinones through catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones could provide inspiration for similar strategies for piperazinones nih.govnih.govresearchgate.net.

Challenges in Synthetic Methodologies

| Challenge | Description | Potential Approaches |

| Stereocontrol | Achieving high enantiomeric and diastereomeric purity at the C-3 position and potentially other stereocenters. | Asymmetric catalysis, chiral pool synthesis, enzymatic resolution. |

| Functional Group Compatibility | Ensuring that the synthetic methods are compatible with a wide range of functional groups to allow for the synthesis of diverse analogues. | Use of orthogonal protecting group strategies, development of milder reaction conditions. |

| Scalability | Transitioning from laboratory-scale synthesis to large-scale production in a cost-effective and efficient manner. | Process optimization, development of continuous flow methodologies. |

Comprehensive Mechanistic Elucidation of In Vitro Biological Activities

While various derivatives of the piperazine-2,5-dione scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific molecular mechanisms of action for this compound itself are not well understood mdpi.com. A comprehensive elucidation of its in vitro biological activities is a critical next step.

Future research should aim to:

Identify Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that this compound interacts with.

Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and cellular assays are needed to understand how the compound modulates their function. For example, if a derivative shows anticancer activity, it is crucial to determine if it acts via apoptosis, cell cycle arrest, or inhibition of angiogenesis.

Investigate Structure-Activity Relationships (SAR): A systematic study of how modifications to the this compound scaffold affect its biological activity will provide valuable insights into the key structural features required for potency and selectivity.

Key Areas for Mechanistic Investigation

| Biological Activity | Potential Mechanisms to Investigate |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of topoisomerases, anti-angiogenic effects. |

| Antimicrobial | Disruption of cell wall synthesis, inhibition of essential enzymes, interference with quorum sensing. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines, modulation of signaling pathways like NF-κB. |

Exploration of Novel Derivatizations and Analogues of this compound

The this compound core offers multiple points for chemical modification, providing a rich platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The hydroxyl group at the C-3 position is a particularly attractive site for derivatization.

Future derivatization strategies could include:

Modification of the Hydroxyl Group: The hydroxyl group can be converted to esters, ethers, or other functional groups to modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability masterorganicchemistry.com.

Substitution at the Nitrogen Atoms: The nitrogen atoms of the piperazine (B1678402) ring can be alkylated or acylated to introduce a wide variety of substituents, which can significantly influence the biological activity and selectivity of the resulting analogues.

Introduction of Substituents at Other Ring Positions: Exploring substitutions at other positions on the piperazine-2,5-dione ring can lead to the discovery of novel compounds with unique pharmacological profiles.

The synthesis and biological evaluation of a diverse library of this compound analogues will be crucial for mapping the SAR and identifying lead compounds for further development.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational modeling with experimental studies offers a powerful paradigm for the rational design and discovery of novel drugs based on the this compound scaffold. In silico methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Future research should leverage a combination of computational and experimental techniques:

Molecular Modeling and Docking: If a biological target for this compound is identified, molecular docking studies can be used to predict the binding mode and affinity of novel analogues. This information can guide the design of compounds with improved interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogues nih.gov.

Pharmacophore Modeling: Pharmacophore models can be generated based on the structures of known active compounds to identify the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to screen virtual libraries for new potential hits.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

By combining the predictive power of computational chemistry with the empirical validation of experimental biology and chemistry, the development of novel therapeutics based on the this compound scaffold can be significantly streamlined and enhanced.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxypiperazine-2,5-dione and its analogs?

- Methodological Answer : Synthesis typically involves condensation reactions between amino acids or hydrazines with carbonyl-containing intermediates. For example, pyrrolidine-2,5-dione derivatives are synthesized via cyclization of substituted hydrazines with α,β-unsaturated aldehydes/ketones . Structural confirmation relies on ¹H NMR, ¹³C NMR, and ESI-HRMS spectra . Modifications to substituents (e.g., aryl or indolyl groups) can enhance receptor affinity or bioactivity .

Q. How are structural isomers and stereochemical configurations resolved in piperazine-2,5-dione derivatives?

- Methodological Answer : Chiral chromatography or crystallization techniques are used to separate enantiomers. X-ray crystallography (e.g., CCDC 1407713 in ) provides definitive stereochemical assignments. For example, (3R,6R)-configured analogs derived from marine microbes require advanced spectroscopic and crystallographic validation .

Q. What pharmacological activities are associated with this compound derivatives?

- Methodological Answer : Derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7 and SW 620) via topoisomerase II inhibition and DNA intercalation . Antibacterial activity against Staphylococcus aureus is observed in bis-arylidene derivatives, evaluated using MIC assays and docking studies .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound analogs?

- Methodological Answer : Reaction conditions (solvent polarity, temperature, and catalyst) significantly impact yields. For instance, intramolecular lactamization of 3-amino intermediates with amino acids requires precise pH control and anhydrous conditions to avoid side reactions . Statistical optimization tools (e.g., Design of Experiments) can systematically refine parameters .

Q. What strategies address contradictions in bioactivity data across structurally similar analogs?

- Methodological Answer : Contradictions may arise from stereochemical differences or assay variability. Cross-validation using orthogonal assays (e.g., cytotoxicity in resistant cell lines like MCF-7/Dx and antibacterial testing in E. coli ) clarifies structure-activity relationships. Molecular dynamics simulations can predict binding affinities to receptors like 5-HT1A .

Q. How are regioselectivity challenges managed during the synthesis of dispiro-piperazine-2,5-dione hybrids?

- Methodological Answer : Regioselective synthesis employs steric and electronic directing groups. For example, arylidene substituents at the 4-position of pyrazolidine-3,5-dione precursors guide spirocyclization . Computational tools (e.g., DFT calculations) predict favorable transition states to minimize byproducts .

Q. What methodologies are used to evaluate the environmental stability and degradation pathways of piperazine-2,5-dione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.